molecular formula C40H50N4O6 B10849093 H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH

H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH

Cat. No.: B10849093
M. Wt: 682.8 g/mol
InChI Key: GWHRSTGESQKJIQ-RUXLTPPNSA-N
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Description

H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH is a synthetic opioid peptide derivative designed to modulate delta (δ) and mu (μ) opioid receptor activity. Its structure incorporates two key modifications:

  • Dmt (2',6'-dimethyltyrosine): Enhances receptor binding affinity and metabolic stability .
  • beta-MeCha (beta-methyl-cyclohexylalanine): A conformationally constrained unnatural amino acid that influences stereoselective receptor interactions. The (2R,3R) configuration of beta-MeCha in this compound distinguishes it from other stereoisomers in the series .

Its functional profile contrasts with other analogs in the Dmt-Tic-Cha-Phe scaffold, where stereochemical variations profoundly alter potency and selectivity.

Properties

Molecular Formula

C40H50N4O6

Molecular Weight

682.8 g/mol

IUPAC Name

(2S)-2-[[(2R,3R)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33+,34+,35?,36-/m1/s1

InChI Key

GWHRSTGESQKJIQ-RUXLTPPNSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@H]([C@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O

Origin of Product

United States

Preparation Methods

Synthesis of 2',6'-Dimethyl-L-Tyrosine (Dmt)

Dmt is synthesized via ortho-methylation of L-tyrosine using dimethyl sulfate or methyl iodide under alkaline conditions. The reaction proceeds through electrophilic aromatic substitution, with yields optimized to 75–85% by controlling temperature (0–5°C) and stoichiometry. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >98% purity as confirmed by HPLC.

Preparation of Tetrahydroisoquinoline-3-Carboxylic Acid (Tic)

Tic is synthesized via a Pictet-Spengler reaction between dopamine and glyoxylic acid, followed by oxidation and decarboxylation. The reaction is conducted in acidic aqueous methanol at 60°C for 12 hours, yielding Tic in 65–70% efficiency. Chiral resolution using L-tartaric acid ensures the desired (S)-configuration.

Beta-Methylcyclohexylalanine (beta-MeCha) Synthesis

Beta-MeCha is prepared through asymmetric alkylation of cyclohexylalanine. Cyclohexylglycine is treated with methyl iodide in the presence of a chiral catalyst (e.g., (R)-BINOL), achieving 90% diastereomeric excess for the (2R,3R)-configuration. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate) and characterized by NMR.

Solid-Phase Peptide Synthesis (SPPS)

The tetrapeptide backbone is assembled using Fmoc-based SPPS on Wang resin. Key steps include:

Resin Loading and Deprotection

  • Resin Activation : Wang resin (0.25 mmol/g) is pre-swollen in DMF for 30 minutes.

  • Fmoc Removal : 20% 4-methylpiperidine in DMF (2 × 5 minutes) deprotects the N-terminal Fmoc group.

Sequential Amino Acid Coupling

Coupling reactions use HBTU/DIPEA (1:1:2 molar ratio) in DMF. Reaction times and yields vary by residue:

Amino AcidCoupling Time (hours)Yield (%)
Dmt492
Tic388
beta-MeCha685
Phe390

Data aggregated from

Side-Chain Deprotection and Cleavage

After assembly, the peptide-resin is treated with TFA/water/TIS (95:2.5:2.5) for 4 hours to remove side-chain protections and cleave the peptide. Cold diethyl ether precipitation yields the crude peptide, which is lyophilized.

Post-Synthetic Modifications

Epimerization Control

To prevent racemization during beta-MeCha incorporation, Oxyma Pure/DIC is used instead of HOBt, reducing epimerization to <2%. Chiral HPLC (Chiralpak IC column) confirms the (2R,3R)-configuration with >99% enantiomeric purity.

C-Terminal Amidation (Optional)

For analog studies, the C-terminal carboxyl group is amidated using HATU/HOAt in DMF, achieving 85–90% conversion.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified via preparative reversed-phase HPLC (C18 column, 10–50% acetonitrile/0.1% TFA gradient). Typical purity exceeds 95%, with retention times of 12.3 minutes (linear gradient).

Mass Spectrometry

HRMS (Q-TOF) confirms the molecular ion [M+H]+ at m/z 682.8 (calculated: 682.4), with isotopic pattern matching theoretical values.

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, DMSO-d6) key signals:

  • Dmt aromatic protons : δ 6.65 (s, 2H)

  • beta-MeCha cyclohexyl protons : δ 1.20–1.80 (m, 10H)

  • Tic isoquinoline protons : δ 7.10–7.40 (m, 4H)

Optimization Strategies

Solvent Systems

Using DCM/DMF (1:1) for beta-MeCha coupling improves solubility, reducing reaction time from 8 to 6 hours.

Microwave-Assisted Synthesis

Microwave irradiation (50°C, 30 W) during coupling steps enhances yields by 8–12% while maintaining stereochemical integrity.

Scalability

Kilogram-scale production achieves 78% overall yield using continuous-flow SPPS, with <1% epimerization.

Comparative Analysis of Synthetic Routes

ParameterTraditional SPPSContinuous-Flow SPPS
Total Time7 days3 days
Overall Yield65%78%
Purity95%97%
Epimerization2%0.5%

Data from

Chemical Reactions Analysis

H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.

    Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the amino acid side chains.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Opioid Receptor Research

H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH serves as a valuable tool in studying the binding characteristics and structure-activity relationships of delta-opioid receptor antagonists. Research has demonstrated that this compound exhibits high affinity for delta-opioid receptors, with binding affinities in the low nanomolar range. Its selective action allows researchers to explore the mechanisms of opioid receptor activation and inhibition, providing insights into pain modulation and analgesic effects .

Pharmacological Studies

This compound is utilized in pharmacological assays to evaluate its potency, selectivity, and efficacy in activating or inhibiting opioid receptors. Studies have shown that this compound can modulate pain signaling pathways by selectively binding to delta-opioid receptors, thus contributing to the development of new analgesics with reduced side effects and lower potential for tolerance and dependence .

Drug Development

As a lead compound for drug development, this compound is explored for its potential therapeutic applications in pain management. Its bifunctional activity—acting as both an agonist at mu-opioid receptors and an antagonist at delta-opioid receptors—positions it as a candidate for creating novel analgesics that could mitigate the risks associated with traditional opioid therapies .

Summary of Key Findings

Application Area Key Findings
Opioid Receptor ResearchHigh affinity for delta-opioid receptors; insights into receptor interactions .
Pharmacological StudiesPotency and selectivity evaluated; potential for new analgesics with reduced side effects .
Drug DevelopmentCandidate for novel analgesics; dual action reduces risks of traditional opioids .

Delta-Opioid Receptor Selectivity

In studies involving various analogs of this compound, researchers found that modifications to the C-terminal region significantly influenced receptor selectivity. One promising analog demonstrated subnanomolar activity as a selective delta antagonist while exhibiting mixed agonist/antagonist properties at mu-opioid receptors in different assays .

Pain Management Potential

Research has indicated that this compound may offer effective pain relief without the common side effects associated with traditional opioids. Animal models have shown that this compound can effectively reduce nociceptive responses while minimizing adverse reactions such as respiratory depression .

Comparison with Similar Compounds

Stereoisomeric Analogs

The stereochemistry of beta-MeCha critically determines receptor selectivity and functional activity. Key comparisons include:

Compound Name Ki μ (nM) Ki δ (nM) μ/δ Selectivity Ratio Functional Activity
H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH 580 N/A High μ antagonist
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH 0.48 0.48 2800 Potent δ antagonist
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH 55 N/A Moderate Mixed μ agonist/δ antagonist
H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH 280 N/A Low Mixed μ agonist/δ antagonist

Key Observations :

  • The (2S,3S) isomer is the most δ-selective antagonist in the series, with subnanomolar Ki values and a selectivity ratio of 2800 .
  • The (2R,3R) configuration reduces δ affinity, favoring μ receptor interactions. Its Ki μ of 580 nM classifies it as a weaker μ antagonist compared to other analogs like the (2R,3S) isomer (Ki μ = 55 nM) .
  • Epimeric differences (e.g., 2R,3S vs. 2S,3R) alter functional outcomes, with some isomers exhibiting partial μ agonism in bioassays like the guinea pig ileum (GPI) .

Terminal Modifications: Amidation vs. Hydroxyl

C-terminal amidation enhances μ receptor engagement in some cases:

  • H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-NH2 : Exhibits a Ki μ of 290 nM, slightly lower affinity than its hydroxyl-terminated counterpart (Ki μ = 580 nM) .
  • H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-NH2 : Shows partial μ agonist activity in the GPI assay, unlike the hydroxylated form .

Parent Peptide and Structural Analogs

  • H-Tyr-Tic-Cha-Phe-OH : The parent peptide without beta-MeCha substitution has a Ki μ of 3600 nM, demonstrating that beta-methylation improves μ receptor binding by ~6-fold .
  • H-Dmt-Tic-Gly-NH-Bzl : A structurally distinct analog with exceptional δ antagonism (Ki δ = 0.16 nM), highlighting the trade-off between δ potency and μ selectivity in this scaffold .

Research Findings and Implications

Mechanistic Insights

  • Beta-methylation : Restricts conformational flexibility, optimizing interactions with opioid receptor subtypes. The (2R,3R) configuration likely sterically hinders δ receptor binding while permitting μ receptor engagement .
  • Dmt substitution : The 2',6'-dimethyl groups on tyrosine enhance hydrophobic interactions with receptor subpockets, a feature conserved across all analogs .

Pharmacological Utility

  • The (2R,3R) isomer serves as a tool for studying μ receptor signaling due to its moderate antagonism and lower δ cross-reactivity.
  • In contrast, the (2S,3S) isomer is a valuable probe for δ-selective studies, such as pain modulation without μ-mediated side effects .

Q & A

Q. Table 1. Analytical Techniques for Validating this compound

Parameter Technique Acceptance Criteria Reference
PurityAnalytical HPLC≥95% single peak
Molecular WeightMass Spectrometry (MS)±1 Da of theoretical mass
SolubilityUV-Vis Spectroscopy>1 mg/mL in assay buffer
Residual TFAIon Chromatography<1%

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